4-(Azidomethyl)-3,3-difluorooxolan-2-one

Description

Chemical Structure and Properties

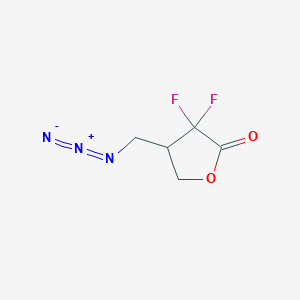

4-(Azidomethyl)-3,3-difluorooxolan-2-one (CAS: 1706462-54-5) is a heterocyclic compound with the molecular formula C₅H₅F₂N₃O₂ and a molecular weight of 177.1089 g/mol. It features an oxolan-2-one (cyclic carbonate) backbone substituted with an azidomethyl group (-CH₂N₃) at the 4-position and two fluorine atoms at the 3,3-positions. This structure combines the reactivity of the azide group with the electron-withdrawing effects of fluorine, making it a versatile intermediate in synthetic chemistry .

Synthetic Relevance The azidomethyl group enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles—a reaction widely used in drug discovery and materials science . Its fluorinated oxolanone core may also influence solubility and stability, making it distinct from non-fluorinated analogs .

Properties

IUPAC Name |

4-(azidomethyl)-3,3-difluorooxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-5(7)3(1-9-10-8)2-12-4(5)11/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKGSJVMCSLFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)(F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3,3-difluorooxolan-2-one typically involves the introduction of the azidomethyl group to a difluorinated oxolan-2-one precursor. One common method involves the reaction of a difluorinated oxolan-2-one with sodium azide under suitable conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3,3-difluorooxolan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.

Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Hydrogen Gas and Catalysts: Used in reduction reactions to convert the azido group to an amine.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-3,3-difluorooxolan-2-one has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3,3-difluorooxolan-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Research Findings

Reactivity in Click Chemistry this compound exhibits rapid cycloaddition with terminal alkynes due to its azide group, similar to azidomethylpyrazole derivatives . However, the electron-withdrawing fluorine atoms may slightly reduce azide reactivity compared to non-fluorinated azides (e.g., (azidomethyl)benzene) . Non-azide analogs (e.g., 4-Fluoro-1,3-dioxolan-2-one) lack this reactivity, limiting their utility in bioconjugation but enhancing stability for electrochemical applications .

Physicochemical Properties Fluorine Effects: The 3,3-difluoro substitution increases electronegativity and lipophilicity compared to non-fluorinated oxolanones. This could improve membrane permeability in bioactive molecules . Azide Stability: While azides are generally thermally sensitive, the fluorinated oxolanone core may stabilize the compound against decomposition, as seen in fluorinated ethylene carbonates .

Applications Drug Synthesis: The azidomethyl group in this compound facilitates triazole formation, a common motif in protease inhibitors and anticancer agents. This contrasts with fluorinated dioxolanones, which are primarily used in energy storage .

Biological Activity

4-(Azidomethyl)-3,3-difluorooxolan-2-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. The azide functional group and difluoromethyl moiety may contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and safety profiles.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an oxolanone ring with difluoromethyl and azidomethyl substituents, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 179.13 g/mol |

| CAS Number | [B7972005] |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with specific molecular targets within cells.

Antimicrobial Activity

Studies have shown that compounds containing azide groups can exhibit significant antimicrobial effects. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. For instance, derivatives of azidomethyl compounds have been reported to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Research suggests that it may induce apoptosis in cancer cells through mechanisms such as:

- DNA Damage : The azide group can generate reactive species that damage DNA.

- Inhibition of Cell Proliferation : By interfering with cell cycle regulation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the difluoromethyl group enhances binding affinity to biological targets due to increased hydrophobic interactions.

- Target Interaction : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.

- Reactive Species Generation : The azide moiety can undergo reduction to form amines or other reactive intermediates that can modify biomolecules.

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Antimicrobial Efficacy : A study demonstrated that azidomethyl derivatives inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis.

- Method : Disk diffusion method was employed to assess the antibacterial activity.

- Results : Significant inhibition zones were observed at varying concentrations.

-

Anticancer Activity : Another investigation focused on the cytotoxic effects of azide-containing compounds on breast cancer cell lines.

- Method : MTT assay was used to evaluate cell viability.

- Results : Compounds showed a dose-dependent decrease in cell viability, indicating potential as therapeutic agents.

Safety Profile

While preliminary studies suggest promising biological activities, safety assessments are crucial. Toxicological evaluations indicate that compounds with azide functionalities can pose risks due to their potential for explosive decomposition under certain conditions. Therefore, careful handling and further studies on the safety profile are necessary before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.